2-(2-Azidoethoxy)-5-fluorobenzoic acid
Description
2-(2-Azidoethoxy)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine substituent at the 5-position and a 2-azidoethoxy group at the 2-position of the aromatic ring. The azide functional group confers unique reactivity, particularly in bioorthogonal "click chemistry" applications, enabling selective conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The fluorine atom enhances electron-withdrawing effects, influencing acidity (pKa ~3–4, inferred from similar compounds) and solubility in polar solvents.
Properties
IUPAC Name |
2-(2-azidoethoxy)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O3/c10-6-1-2-8(7(5-6)9(14)15)16-4-3-12-13-11/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLOSQQAPBQFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)-5-fluorobenzoic acid typically involves the reaction of 5-fluorosalicylic acid with 2-azidoethanol. The process begins with the esterification of 5-fluorosalicylic acid to form the corresponding ester, followed by nucleophilic substitution with 2-azidoethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for 2-(2-Azidoethoxy)-5-fluorobenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Click Chemistry: Alkynes, copper(I) catalysts.
Major Products
Reduction: 2-(2-Aminoethoxy)-5-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Click Chemistry: 1,2,3-Triazole derivatives.
Scientific Research Applications
2-(2-Azidoethoxy)-5-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to introduce azido functionalities, which can be further modified through click chemistry.
Bioconjugation: The azido group allows for the attachment of various biomolecules, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 2-(2-Azidoethoxy)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azido group can also facilitate the formation of covalent bonds with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key fluorobenzoic acid derivatives and their comparative properties:
Biological Activity
2-(2-Azidoethoxy)-5-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C11H10N3O3F
- CAS Number : 2096985-26-9
The presence of the azido group and fluorine atom in its structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 2-(2-Azidoethoxy)-5-fluorobenzoic acid exhibits promising antimicrobial properties. The compound's structure allows it to interact effectively with microbial membranes, leading to cell disruption.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 2-(2-Azidoethoxy)-5-fluorobenzoic acid | Staphylococcus aureus | 15.67 | |
| 2-(2-Azidoethoxy)-5-fluorobenzoic acid | Escherichia coli | 31.25 |
The data suggests that this compound may serve as an alternative treatment for bacterial infections, particularly against resistant strains.
Anticancer Potential
The anticancer activity of 2-(2-Azidoethoxy)-5-fluorobenzoic acid has been explored in various cancer models. Studies show that structural modifications can significantly enhance its efficacy against different cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | MDA-MB-231 (Breast) | 31 | |
| Derivative B | C6 Glioblastoma | <10 |
These findings indicate that the compound induces apoptosis in cancer cells, primarily through mitochondrial pathways, leading to increased production of reactive oxygen species (ROS) and subsequent cell death.
The mechanism by which 2-(2-Azidoethoxy)-5-fluorobenzoic acid exerts its biological effects involves:
- Interaction with Enzymes/Receptors : The azido group may facilitate binding to specific enzymes or receptors, modulating their activity.
- Induction of Apoptosis : In cancer cells, the compound disrupts redox homeostasis, resulting in oxidative stress and triggering apoptosis.
Case Studies
- Antimicrobial Efficacy : A comparative study demonstrated that 2-(2-Azidoethoxy)-5-fluorobenzoic acid showed superior activity against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin. This suggests its potential as a novel antimicrobial agent.
- Anticancer Activity : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it induces apoptosis via mitochondrial pathways. The study highlighted the compound's ability to increase ROS production, leading to cell death through oxidative stress mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
